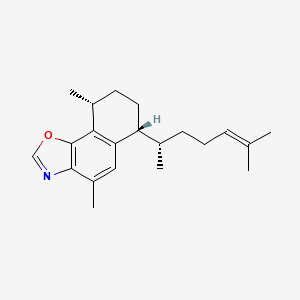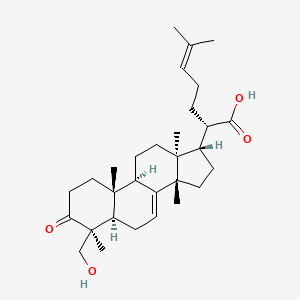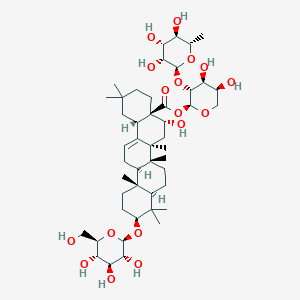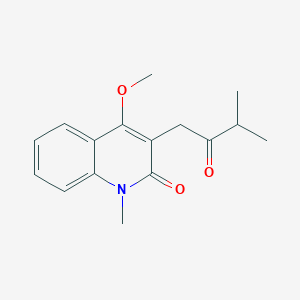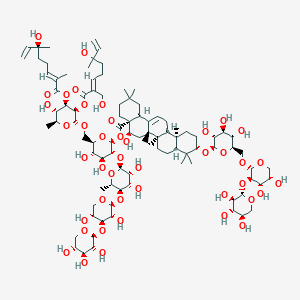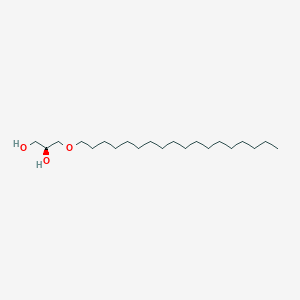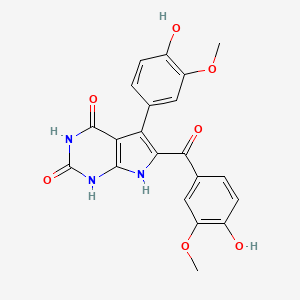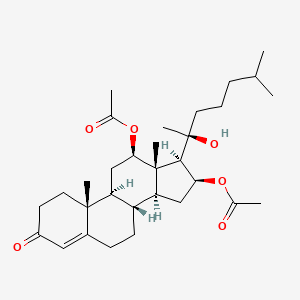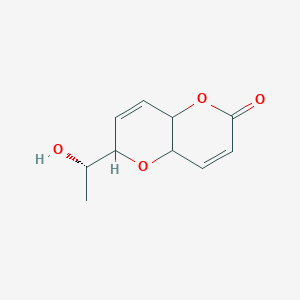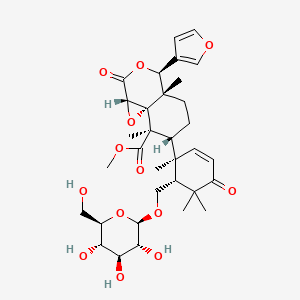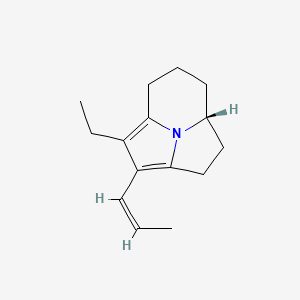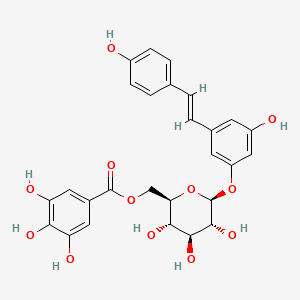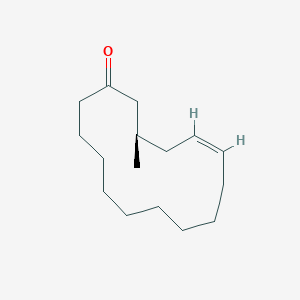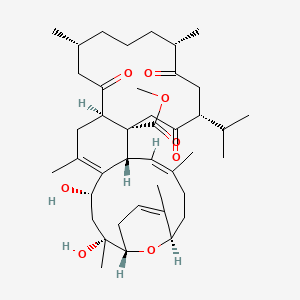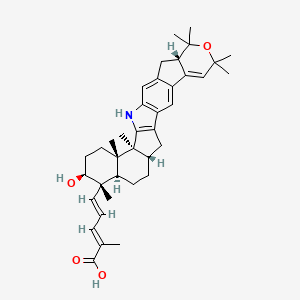
Nodulisporic acid D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodulisporic acid D is a natural product found in Nodulisporium and Hypoxylon with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Structural Relationships
Nodulisporic acids D, E, and F, part of the indole-diterpenoids family, are derived from the fungus genus Nodulisporium. They exhibit potent antiflea activities and are orally bioavailable. Notably, nodulisporic acid D, along with its variants, shows a strong connection between structure and biological activity. These compounds are significant for their potential use as non-tremorogenic antiflea agents. The study by Singh et al. (2004) provides detailed insights into their structure, biological activities, and biogenetic relationships (Singh et al., 2004).
Biosynthetic Studies
The biosynthesis of nodulisporic acids, particularly nodulisporic acid D, has been a focus of research due to their complex indole diterpene structures and potent insecticidal activities. Van de Bittner et al. (2018) identified a gene cluster responsible for nodulisporic acid biosynthesis in the fungus Hypoxylon pulicicidum. Their work in heterologous biosynthesis provides significant insights into the enzymatic processes underlying the production of these compounds (Van de Bittner et al., 2018).
Chemical Synthesis and Modification
Efforts in chemical synthesis and modification of nodulisporic acid D have been conducted to understand its structural complexity and potential applications. Smith et al. (2006, 2007) have made significant contributions in constructing the heptacyclic core of nodulisporic acid D, offering a pathway to synthesize this complex molecule and its variants (Smith et al., 2006)(Smith et al., 2007).
Biogeography and Genetic Analysis
The biogeography and genetic analysis of Nodulisporium strains producing nodulisporic acid highlight the widespread distribution and genetic similarity of these strains. Polishook et al. (2001) explored the environmental and genetic aspects of these strains, providing valuable information on the diversity and distribution of nodulisporic acid-producing fungi (Polishook et al., 2001).
Insecticidal and Pharmacological Potential
Nodulisporic acid D has demonstrated potential as an insecticide, particularly against fleas and ticks. The research by Kane et al. (2000) indicates that nodulisporic acid targets glutamate-gated chloride channels in insects, providing a basis for its insecticidal properties (Kane et al., 2000).
Eigenschaften
Produktname |
Nodulisporic acid D |
|---|---|
Molekularformel |
C38H49NO4 |
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
(2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C38H49NO4/c1-21(33(41)42)10-9-14-36(6)30-12-11-23-18-26-25-19-24-22(16-28-27(24)20-34(2,3)43-35(28,4)5)17-29(25)39-32(26)38(23,8)37(30,7)15-13-31(36)40/h9-10,14,17,19-20,23,28,30-31,39-40H,11-13,15-16,18H2,1-8H3,(H,41,42)/b14-9+,21-10+/t23-,28-,30-,31-,36-,37-,38+/m0/s1 |
InChI-Schlüssel |
CQCRWLOGUOKQCD-FOWVSSDISA-N |
Isomerische SMILES |
C/C(=C\C=C\[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=C4C=C6C(=C5)C[C@H]7C6=CC(OC7(C)C)(C)C)C)/C(=O)O |
Kanonische SMILES |
CC(=CC=CC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=C4C=C6C(=C5)CC7C6=CC(OC7(C)C)(C)C)C)C(=O)O |
Synonyme |
nodulisporic acid D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



